4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N-[4-(trifluoromethoxy)phenyl]benzamide
Description
Properties
IUPAC Name |
4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N-[4-(trifluoromethoxy)phenyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14ClF3N2O2S/c24-17-7-5-14(6-8-17)20-13-32-22(29-20)16-3-1-15(2-4-16)21(30)28-18-9-11-19(12-10-18)31-23(25,26)27/h1-13H,(H,28,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYZLEECSWPMGAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=CS2)C3=CC=C(C=C3)Cl)C(=O)NC4=CC=C(C=C4)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14ClF3N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N-[4-(trifluoromethoxy)phenyl]benzamide typically involves multi-step organic reactions. One common synthetic route includes the formation of the thiazole ring through the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides. The subsequent steps involve the introduction of the chlorophenyl and trifluoromethoxyphenyl groups through nucleophilic substitution reactions. Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.
Industry: Used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, disrupting cellular processes in pathogens or cancer cells. The thiazole ring’s ability to interact with biological macromolecules through hydrogen bonding and hydrophobic interactions is crucial for its activity. Pathways involved may include inhibition of DNA synthesis, disruption of cell membrane integrity, or interference with metabolic processes.
Comparison with Similar Compounds
Similar compounds include other thiazole derivatives, such as:
- 4-(4-chlorophenyl)-1,3-thiazole-2-thiol
- 2-(4-chlorophenyl)-1,3-thiazole-4-carboxylic acid
- 4-(4-chlorophenyl)-1,3-thiazole-5-carboxamide Compared to these compounds, 4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N-[4-(trifluoromethoxy)phenyl]benzamide is unique due to the presence of the trifluoromethoxy group, which can enhance its biological activity and stability. This structural feature may contribute to its higher potency and selectivity in various applications.
Biological Activity
The compound 4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N-[4-(trifluoromethoxy)phenyl]benzamide is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and specific activities against various targets, particularly in cancer therapy.
Synthesis
The synthesis of this compound typically involves multiple steps, including the formation of the thiazole ring and subsequent modifications to introduce the chlorophenyl and trifluoromethoxy groups. The general synthetic route may include:
- Formation of the Thiazole Ring : This can be achieved through the Hantzsch thiazole synthesis, involving α-haloketones and thioamides.
- Introduction of Substituents : The chlorophenyl and trifluoromethoxy groups are introduced through nucleophilic substitution reactions.
- Amide Bond Formation : The final step involves coupling the thiazole derivative with a suitable amine to form the benzamide structure.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation by binding to their active sites.
- Receptor Modulation : It can interact with various receptors, potentially modulating signal transduction pathways critical for tumor growth and survival.
Anticancer Properties
Research indicates that derivatives of this compound exhibit significant anticancer activity. For instance, studies have shown that similar thiazole derivatives can inhibit RET kinase activity, which is crucial in certain cancers. The following table summarizes relevant findings:
| Compound | Target | IC50 (μM) | Activity |
|---|---|---|---|
| I-8 | RET Kinase | 0.5 | Strong inhibition |
| 6e | Mycobacterium tuberculosis | 2.18 | Significant activity |
| 40f | Various cancer cell lines | 1.35 | High potency |
Case Studies
Several case studies highlight the effectiveness of thiazole derivatives in clinical settings:
- RET Kinase Inhibition : A study demonstrated that a series of novel benzamide derivatives exhibited moderate to high potency against RET kinase, with some compounds leading to reduced cell proliferation in RET-driven tumors .
- Antitubercular Activity : Compounds structurally similar to this compound have shown promising results against Mycobacterium tuberculosis, suggesting potential applications beyond oncology .
- Antimicrobial Activity : Thiazole derivatives have been evaluated for their antimicrobial properties, showing effectiveness against various bacterial strains, indicating a broad spectrum of biological activity .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N-[4-(trifluoromethoxy)phenyl]benzamide, and what factors influence reaction yield?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving alkylation, benzoylation, and cyclization. For example, similar benzamide-thiazole hybrids are prepared by reacting substituted phenyl derivatives with thiazole precursors under reflux conditions (e.g., using DMF as solvent and glacial acetic acid as a catalyst). Key factors affecting yield include:
- Reagent purity : Use of freshly distilled 4-chlorobenzyl bromide or 2-trifluoromethylbenzoyl chloride minimizes side reactions.
- Reaction time : Extended reflux durations (4–6 hours) improve coupling efficiency .
- Purification : HPLC or recrystallization (e.g., from ethanol/water mixtures) enhances purity, with typical yields ranging from 54% to 76% for analogous compounds .
Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- 1H NMR : Resolves aromatic protons (δ 7.2–8.1 ppm) and trifluoromethoxy groups (distinct splitting patterns).
- ESI-MS : Confirms molecular weight (e.g., [M+H]+ peaks for benzamide-thiazole derivatives).
- HPLC : Validates purity (>95% for biological assays).
- X-ray crystallography (if crystals form): Determines exact stereochemistry and intermolecular interactions .
Q. What initial biological screening approaches are recommended to evaluate its potential antibacterial activity?
- Methodological Answer :
- Enzyme inhibition assays : Target bacterial enzymes like acps-pptase, which are critical for lipid biosynthesis. Use kinetic assays with radiolabeled substrates to measure IC50 values .
- MIC testing : Screen against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include controls like ciprofloxacin for comparison .
Advanced Research Questions
Q. How can researchers identify and validate primary molecular targets of this compound using computational and experimental methods?
- Methodological Answer :
- Molecular docking : Use tools like AutoDock Vina to model interactions with suspected targets (e.g., bacterial acps-pptase or human kinases). Prioritize targets with high docking scores and complementary binding pockets .
- SPR (Surface Plasmon Resonance) : Measure real-time binding kinetics to confirm target engagement. For example, dopamine D3 receptor affinity studies for benzamide analogs achieved Ki values <5 nM using SPR .
- CRISPR knockouts : Validate target relevance by assessing compound efficacy in isogenic cell lines lacking the putative target .
Q. What strategies resolve contradictions in cytotoxicity data across different cell lines?
- Methodological Answer :
- Assay standardization : Use consistent cell viability protocols (e.g., MTT vs. ATP-luminescence) to minimize variability.
- Metabolic profiling : Compare ROS generation or mitochondrial membrane potential in sensitive vs. resistant cell lines (e.g., Hep G2 vs. MCF-7) .
- Pharmacokinetic studies : Evaluate intracellular accumulation differences via LC-MS/MS to rule out uptake disparities .
Q. How do structural modifications (e.g., halogen substitution) influence the compound's bioactivity and selectivity?
- Methodological Answer :
- SAR studies : Replace the 4-chlorophenyl group with 4-fluorophenyl or 4-bromophenyl moieties. Analogous compounds show increased lipophilicity (LogP 5.24) with halogen size correlating to target affinity .
- Trifluoromethoxy replacement : Substitute with methoxy or nitro groups to alter electron-withdrawing effects. For example, 4-trifluoromethoxy enhances metabolic stability compared to methoxy in kinase inhibitors .
Q. What advanced biochemical pathway analysis methods are used to study its mechanism of action?
- Methodological Answer :
- Phosphoproteomics : Identify kinase substrates using SILAC labeling and LC-MS/MS. For VEGFR-2 inhibitors, pathway enrichment analysis reveals downstream ERK/AKT modulation .
- Metabolomics : Track changes in TCA cycle intermediates or lipid profiles via GC-MS to link enzyme inhibition to metabolic disruption .
Q. How can reaction conditions be optimized to address inconsistencies in synthesis yields reported in literature?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
